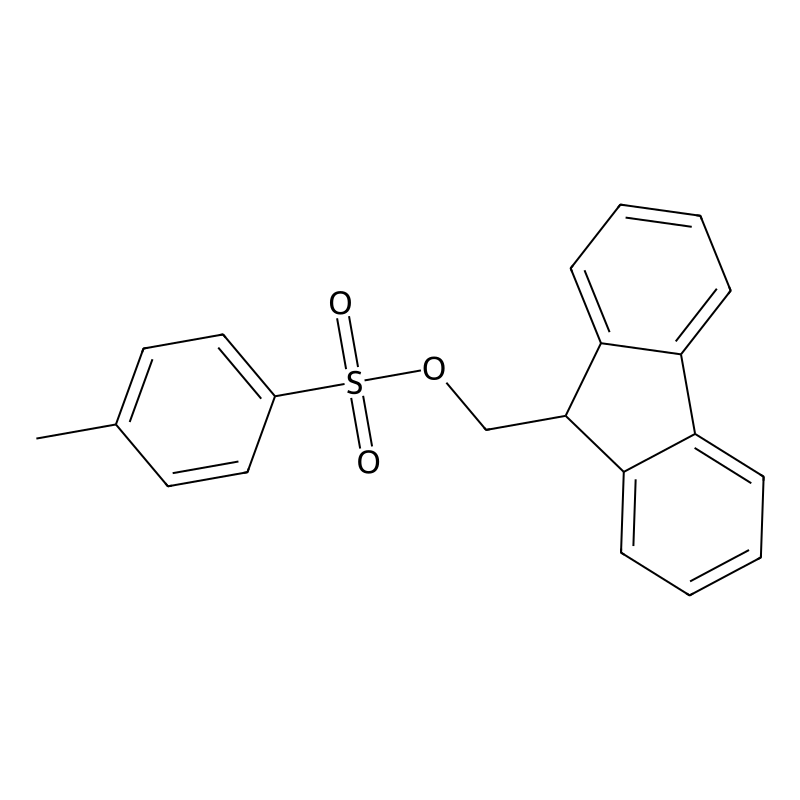

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester, also known as methyl 4-methylbenzenesulfonate (9H-fluorene-9-yl) methyl ester, is a chemical compound with the molecular formula C21H18O3S. It features a 9H-fluorene moiety attached to a methyl ester of 4-methylbenzenesulfonic acid. This compound is characterized by its unique structure, which combines a sulfonate group with a fluorene structure, making it an interesting subject for various chemical and biological studies .

- Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where nucleophiles can replace the methyl group.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 9H-fluorene-9-methanol.

- Esterification: It can be synthesized through the reaction of 4-methylbenzenesulfonic acid with 9H-fluoren-9-ylmethanol under acidic conditions.

Several methods can be employed to synthesize 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester:

- Direct Esterification:

- Reacting 4-methylbenzenesulfonic acid with 9H-fluoren-9-ylmethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Nucleophilic Substitution:

- Treating a suitable precursor like methyl 4-methylbenzenesulfonate with 9H-fluoren-9-ylmethanol under basic conditions.

- Microwave-Assisted Synthesis:

- Utilizing microwave irradiation to accelerate the esterification process, improving yields and reducing reaction times.

This compound finds utility in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Material Science: Its unique structure may be useful in developing new materials with specific optical or electronic properties.

Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species. Investigations into its potential as a drug candidate often explore how it interacts with enzymes or receptors, assessing its efficacy and safety profile. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural characteristics with 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl benzenesulfonate | C7H8O3S | Lacks the fluorene moiety; simpler structure |

| Methyl p-toluenesulfonate | C8H10O3S | Similar sulfonate group; lacks fluorene structure |

| Phenyl sulfonate | C6H5OSO3 | Basic sulfonate; no aromatic ring substitution like fluorene |

| 4-Methoxybenzenesulfonic acid methyl ester | C9H10O4S | Contains methoxy instead of fluorene; different electronic properties |

The uniqueness of 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester lies in its combination of a sulfonate group with a complex polycyclic aromatic structure, which may impart distinct chemical reactivity and biological activity compared to simpler analogs .